3-ethyl-1,3-oxazolidin-2-one

説明

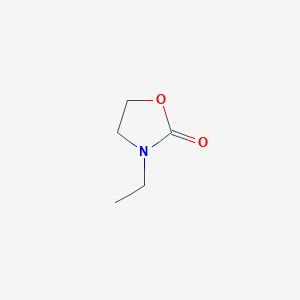

3-ethyl-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C5H9NO2 . It is a type of oxazolidinone, a class of heterocyclic compounds that have attracted attention in various areas of drug development .

Synthesis Analysis

Oxazolidin-2-one derivatives have been synthesized through various reactions. For instance, one study reported the synthesis of isomeric oxazolidin-2-one derivatives through the reaction of (E)-3-styrylquinoxalin-2-one with bis-dichloroethylamine hydrochloride in the presence of potassium carbonate . Another approach involved an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Molecular Structure Analysis

The molecular structure of 3-ethyl-1,3-oxazolidin-2-one consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The exact structure can be confirmed through techniques such as NMR and mass spectroscopy .Chemical Reactions Analysis

Oxazolidin-2-ones are known to participate in various chemical reactions. For example, they have been used as chiral auxiliaries in stereoselective transformations . The fragmentation patterns of oxazolidin-2-ones have also been investigated using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-ethyl-1,3-oxazolidin-2-one include a molecular weight of 115.131 Da and a density of 1.097g/cm . It has a boiling point of 269°C at 760 mmHg .科学的研究の応用

Antibacterial Drug Development

The 1,3-oxazolidin-2-one ring is a crucial component in many biologically active compounds, particularly in the development of new antibacterial drugs. The derivatives of oxazolidinones, such as linezolid, tedizolid, and contezolid, have been used in clinical practice, and several others are in different phases of clinical trials . The presence of the 3-ethyl group in “3-ethyl-1,3-oxazolidin-2-one” could potentially influence the pharmacokinetic properties of these drugs, making it a valuable compound for further research in this area.

Synthesis of Bioactive Heterocycles

The 1,3-oxazolidin-2-one structure is found in a variety of bioactive heterocycles. Its synthesis methods are of significant interest due to their applications in creating compounds with potential antibacterial properties . The ethyl substitution at the 3-position may offer new pathways for synthesizing these heterocycles with enhanced activity or specificity.

Asymmetric Synthesis

Oxazolidin-2-ones serve as chiral auxiliaries in asymmetric synthesis, which is vital for producing enantiomerically pure substances. These substances are essential in the pharmaceutical industry for creating drugs with specific desired effects . The modification of the oxazolidin-2-one ring with an ethyl group could provide new chiral scaffolds for asymmetric synthesis.

Material Science

In material science, oxazolidin-2-ones have been used as electrolytes in lithium batteries when mixed with other compounds like ethylene carbonate or dimethyl carbonate . The unique structure of “3-ethyl-1,3-oxazolidin-2-one” might offer improved performance or stability in such applications.

Total Synthesis of Natural Products

The oxazolidin-2-one ring system is a key intermediate in the total synthesis of complex natural products. Its versatility allows for the construction of diverse molecular architectures. The ethyl group at the 3-position could introduce steric effects that are beneficial in the total synthesis of certain natural products .

Antimicrobial Activity

Some oxazolidinone rings have shown potent antimicrobial activity against pathogens like methicillin-resistant S. aureus (MRSA) and other Gram-positive bacteria . The structural variation provided by “3-ethyl-1,3-oxazolidin-2-one” could lead to the discovery of new antimicrobial agents with unique mechanisms of action.

Macrolide Antibiotics Synthesis

Oxazolidin-2-ones are often used as intermediates in the synthesis of macrolide antibiotics. These antibiotics are crucial for treating bacterial infections, especially those resistant to other drug classes . The “3-ethyl” variant of oxazolidin-2-one could potentially streamline the synthesis process or result in antibiotics with novel properties.

Chemical Biology Probes

In chemical biology, oxazolidin-2-ones can be utilized as probes to study biological systems. They can be designed to interact with specific enzymes or receptors, providing insights into their function . The “3-ethyl” substitution might enhance the selectivity or binding affinity of these probes, making them more effective tools for research.

作用機序

Target of Action

The primary targets of 3-ethyl-1,3-oxazolidin-2-one are bacterial cells. The 1,3-oxazolidin-2-one fragment is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .

Mode of Action

It is known that oxazolidinone derivatives interact with bacterial cells, disrupting their normal functions and leading to their death . A reaction mechanism was proposed wherein the coproduct methanol is generated in the first step leading to the formation of methyl ethyl (2-hydroxyethyl) carbamate as the intermediate which rearranges itself leading to the final products 3-ethyl-1,3-oxazolidin-2-one and methanol .

Biochemical Pathways

It is known that oxazolidinone derivatives have a significant impact on bacterial cells, disrupting their normal functions .

Pharmacokinetics

It is known that oxazolidinone derivatives have good bioavailability and are well-distributed in the body .

Result of Action

The result of the action of 3-ethyl-1,3-oxazolidin-2-one is the disruption of bacterial cell functions, leading to their death . This makes it a potential candidate for the development of new antibacterial drugs .

Action Environment

The action of 3-ethyl-1,3-oxazolidin-2-one can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, and temperature can all affect the compound’s action, efficacy, and stability .

将来の方向性

Oxazolidin-2-ones have shown promising pharmacological properties and have been incorporated into a wide variety of therapeutically interesting compounds . They have also been used as key synthetic intermediates within the context of macrolide antibiotics syntheses . Therefore, the future directions for 3-ethyl-1,3-oxazolidin-2-one could involve further exploration of its potential applications in drug development and organic synthesis.

特性

IUPAC Name |

3-ethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-6-3-4-8-5(6)7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELGHMWMXFCZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325699 | |

| Record name | 3-ethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1,3-oxazolidin-2-one | |

CAS RN |

5261-18-7 | |

| Record name | NSC515968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。